2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile is a chemical compound known for its use as a herbicide. It belongs to the family of phenylacetonitrile herbicides and is recognized for its high potency and selectivity in controlling broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.
Major Products
The major products formed from these reactions include various substituted phenylacetonitriles, which can be further utilized in the synthesis of other chemical compounds .
Scientific Research Applications
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This inhibition disrupts the growth and development of the target weeds, leading to their eventual death. The molecular targets include enzymes such as acetolactate synthase (ALS) and enolpyruvylshikimate-3-phosphate synthase (EPSPS).
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile
- 2,3-Dichloro-5-methylpyridine
Uniqueness
2,3-Dichloro-5-(difluoromethoxy)phenylacetonitrile stands out due to its high selectivity and potency as a herbicide. Its unique chemical structure allows it to effectively target specific enzymes in plants, making it a valuable tool in agricultural weed control.
Properties
IUPAC Name |
2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXMMPFEQZOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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